2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol
Overview
Description
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol is an organic compound that features a phenolic core substituted with tert-butyl groups and a thioether linkage to a pyrrolidinyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol typically involves multiple steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of phenol with isobutene in the presence of a Lewis acid catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Thioether Formation: The next step involves the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the hydroxyl group.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a stabilizer in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its antioxidant properties could be explored for therapeutic applications, particularly in preventing oxidative stress-related diseases.
Industry: The compound can be used as an additive in materials to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the thioether linkage and pyrrolidinyl-pyridine moiety can interact with various biological macromolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: This compound is structurally similar but lacks the thioether linkage and pyrrolidinyl-pyridine moiety.
Butylated hydroxytoluene: Another antioxidant with a similar phenolic core but different substituents.
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups and is used as an antioxidant in various applications.
Uniqueness
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol is unique due to its combination of tert-butyl groups, thioether linkage, and pyrrolidinyl-pyridine moiety, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)sulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2OS/c1-22(2,3)14-11-13(12-15(18(14)29)23(4,5)6)30-19-16(24)20(26)27-21(17(19)25)28-9-7-8-10-28/h11-12,29H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNJEIFPAZNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C(=NC(=C2F)F)N3CCCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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